Cas no 183548-30-3 (Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-)
Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- Chemical and Physical Properties
Names and Identifiers
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- Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-
- 183548-30-3
- 1-bromo-4-tert-butyl-1-nitrocyclohexane
- EN300-1615894
-
- Inchi: 1S/C10H18BrNO2/c1-9(2,3)8-4-6-10(11,7-5-8)12(13)14/h8H,4-7H2,1-3H3
- InChI Key: MRXDISOLDFYJEG-UHFFFAOYSA-N
- SMILES: BrC1(CCC(CC1)C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 263.05214
- Monoisotopic Mass: 263.05209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1615894-0.05g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-0.1g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-0.25g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-0.5g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-1.0g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-2.5g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-5.0g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-10.0g |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1615894-50mg |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 50mg |
$612.0 | 2023-09-23 | ||
| Enamine | EN300-1615894-100mg |
1-bromo-4-tert-butyl-1-nitrocyclohexane |
183548-30-3 | 100mg |
$640.0 | 2023-09-23 |
Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-
Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- (CAS No. 183548-30-3): A Versatile Intermediate in Modern Chemical Synthesis
Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-, with the chemical identifier CAS No. 183548-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound, characterized by its unique structural features, serves as a crucial intermediate in the development of various high-value chemical products. Its molecular structure, incorporating both bromine and nitro functional groups, along with a tert-butyl substituent, makes it a highly reactive and versatile building block for synthetic chemists.
The significance of Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- lies in its ability to undergo a wide range of chemical transformations. The presence of the bromine atom at the 1-position and the nitro group at the 4-position provides multiple sites for functionalization, enabling the synthesis of complex molecules through nucleophilic substitution, reduction, and other reaction pathways. Furthermore, the tert-butyl group enhances the stability of the molecule under various reaction conditions, making it an ideal candidate for multi-step synthetic sequences.
In recent years, there has been a growing interest in exploring the applications of Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- in pharmaceutical research. The compound's reactivity allows for the introduction of diverse functional groups, which is essential for designing novel drug candidates. For instance, researchers have utilized this intermediate to synthesize derivatives with potential therapeutic effects in areas such as oncology and anti-inflammatory treatments. The nitro group can be reduced to an amine, providing a pathway to nitrogen-containing heterocycles that are common motifs in many bioactive molecules.
One of the most compelling aspects of Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- is its role in facilitating cross-coupling reactions. The bromine atom at the 1-position makes it an excellent substrate for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing biaryl and alkenyl-containing scaffolds, which are prevalent in many pharmaceuticals and agrochemicals. The tert-butyl group also contributes to the overall stability of the molecule during these reactions, ensuring high yields and selectivity.
The use of Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- in industrial applications is also noteworthy. Its incorporation into synthetic pathways has led to more efficient and scalable processes for producing complex molecules. For example, in one study published in a leading organic chemistry journal, researchers demonstrated the use of this intermediate to synthesize a key fragment of a protease inhibitor. The study highlighted how the reactivity of the bromine and nitro groups allowed for precise control over regiochemistry during functionalization.
Advances in computational chemistry have further enhanced the utility of Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-. Molecular modeling studies have provided insights into its reactivity and interaction with other molecules. These studies have not only helped optimize synthetic routes but also predicted new applications for this compound. For instance, simulations have shown that modifications to its structure could enhance its binding affinity to specific biological targets.
The environmental impact of using Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro- as an intermediate has also been examined. While traditional organic synthesis often involves harsh conditions and generates waste products, recent developments have focused on greener alternatives. Researchers are exploring catalytic systems that minimize byproducts and improve energy efficiency. These efforts align with global initiatives to promote sustainable chemistry practices.
In conclusion,Cyclohexane, 1-bromo-4-(1,1-dimethylethyl)-1-nitro-, CAS No. 183548-30-3 is a multifaceted compound with broad applications in pharmaceutical synthesis and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for developing new drugs and fine chemicals. As research continues to uncover new methodologies and applications for this compound,its importance is expected to grow further。
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